N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)furan-2-carboxamide is a chemical compound with significant potential in pharmaceutical research. The compound's IUPAC name reflects its complex structure, which includes a thiazole ring, a furan moiety, and an amide functional group. The molecular formula is with a molecular weight of approximately 433.9 g/mol . This compound is classified under thiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties .
The synthesis of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)furan-2-carboxamide typically involves multi-step organic reactions. Key methods include:
Each of these steps requires careful optimization of reaction conditions to maximize yield and purity.
The molecular structure of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)furan-2-carboxamide features several key components:
The canonical SMILES representation is C1=CC=C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O))C=C1
. The InChI key for this compound is UBRBOOQOSBXAAZ-UHFFFAOYSA-N
, which can be used for database searches.
The compound can undergo various chemical reactions typical for thiazole derivatives, including:
These reactions are essential for exploring the compound's derivatives and enhancing its pharmacological profile.
The mechanism of action for N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)furan-2-carboxamide is likely related to its interaction with specific biological targets, such as enzymes or receptors involved in disease pathways. Preliminary studies suggest that thiazole-containing compounds often exert their effects through:
Quantitative structure–activity relationship (QSAR) studies could provide further insights into how structural modifications impact efficacy and selectivity against various biological targets.
The physical and chemical properties of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)furan-2-carboxamide include:
Understanding these properties is crucial for developing formulations that maximize bioavailability and therapeutic efficacy.
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)furan-2-carboxamide has several potential applications in scientific research:
Continued research will help elucidate its full potential and broaden its applications in medicinal chemistry and pharmacology.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7